

Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Azetidin-3-one trifluoroacetate*

Cat. No.: *B2738134*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **azetidin-3-one trifluoroacetate**, a valuable building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, spectroscopic data, and its relevance in the development of novel therapeutics.

Core Compound Data

Azetidin-3-one trifluoroacetate is a salt formed from the heterocyclic ketone, azetidin-3-one, and trifluoroacetic acid. The azetidine ring is a strained four-membered heterocycle that provides a unique three-dimensional scaffold, which can impart desirable properties to drug candidates, such as improved metabolic stability and solubility.

Property	Value	Source
Molecular Formula	C ₅ H ₆ F ₃ NO ₃	Calculated
Molecular Weight	185.10 g/mol	Calculated
CAS Number	2089255-86-5	--INVALID-LINK--
Canonical SMILES	<chem>C1C(=O)CN1.C(=O)(C(F)(F)F)O</chem>	Calculated
IUPAC Name	azetidin-3-one;2,2,2-trifluoroacetic acid	Calculated
Appearance	Expected to be a solid	

Synthesis and Experimental Protocols

The synthesis of **azetidin-3-one trifluoroacetate** is typically achieved through a straightforward acid-base reaction between azetidin-3-one and trifluoroacetic acid. The parent azetidin-3-one can be synthesized via several methods, including the oxidation of N-protected 3-hydroxyazetidine or through gold-catalyzed cyclization of N-propargylsulfonamides.^[1]

Experimental Protocol: Formation of Azetidin-3-one Trifluoroacetate

This protocol describes a general method for the formation of the trifluoroacetate salt of an amine.

Materials:

- Azetidin-3-one
- Trifluoroacetic acid (TFA)
- Anhydrous diethyl ether (or other suitable inert solvent)
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve a known quantity of azetidin-3-one in a minimal amount of anhydrous diethyl ether in a clean, dry flask.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add one molar equivalent of trifluoroacetic acid dropwise to the stirred solution.
- A precipitate of **azetidin-3-one trifluoroacetate** should form upon addition of the acid.
- Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete salt formation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield the final **azetidin-3-one trifluoroacetate** salt.

Spectroscopic Data

Detailed spectroscopic data for **azetidin-3-one trifluoroacetate** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the known data of azetidin-3-one and trifluoroacetic acid.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the azetidine ring. Due to the acidic proton from trifluoroacetic acid, the amine proton of the azetidine ring will be protonated, leading to a downfield shift of the adjacent methylene protons. The acidic proton of the trifluoroacetate counter-ion may appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the azetidin-3-one moiety at a characteristic downfield position. Signals for the two methylene carbons of the azetidine ring are also expected. The trifluoroacetate counter-ion will show signals for the quaternary carbon and the carbonyl carbon.

- **IR Spectroscopy:** The infrared spectrum will likely exhibit a strong absorption band for the carbonyl group (C=O) of the azetidin-3-one ring, typically in the range of 1750-1730 cm^{-1} . A broad absorption band in the region of 3200-2500 cm^{-1} would be indicative of the N-H⁺ stretch of the protonated amine. Characteristic strong absorptions for the C-F bonds and the carboxylate group of the trifluoroacetate anion are also expected.
- **Mass Spectrometry:** The mass spectrum of the salt will show the molecular ion peak for the free base, azetidin-3-one, at $m/z = 71.04$.^[2]

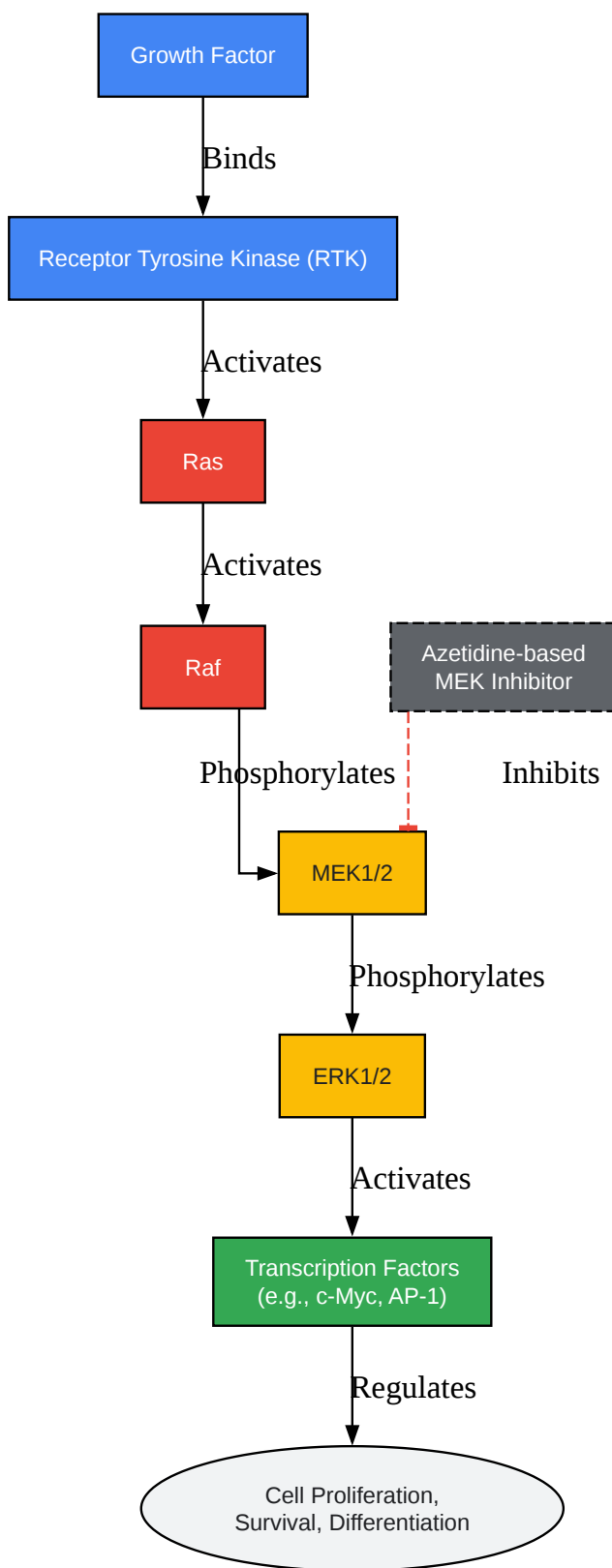
Applications in Drug Discovery and Signaling Pathways

The azetidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications.

Role as a MEK Inhibitor and the MEK1/2-ERK1/2 Signaling Pathway

Several azetidine derivatives have been developed as inhibitors of Mitogen-activated protein kinase kinase (MEK), a key component of the Ras-Raf-MEK-ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.^{[3][4]} Dysregulation of this pathway is a common feature in many cancers, making MEK an attractive target for anticancer drug development.

Below is a diagram illustrating the MEK1/2-ERK1/2 signaling cascade.



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- To cite this document: BenchChem. [Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2738134#azetidin-3-one-trifluoroacetate-molecular-weight-and-formula>]

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